molecular formula C11H26N8O9P2 B10854355 MethADP (triammonium)

MethADP (triammonium)

Cat. No.: B10854355
M. Wt: 476.32 g/mol
InChI Key: YVNOVOOCZCMYRN-XFFDLAHRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: MethADP (triammonium) is synthesized through a series of chemical reactions involving adenosine derivativesThe reaction conditions often require controlled temperatures and pH levels to ensure the stability of the compound .

Industrial Production Methods: Industrial production of MethADP (triammonium) involves large-scale synthesis using automated reactors. The process includes the purification of the compound through crystallization and filtration techniques. The final product is then dried and stored under specific conditions to maintain its purity and efficacy .

Chemical Reactions Analysis

Types of Reactions: MethADP (triammonium) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various adenosine derivatives with modified diphosphate groups. These derivatives are used in further research to study their biological activities .

Scientific Research Applications

MethADP (triammonium) has a wide range of applications in scientific research:

    Chemistry: It is used to study the ATP-adenosine pathway and its role in cellular metabolism.

    Biology: The compound is used to investigate the effects of CD73 inhibition on cellular processes.

    Medicine: Research on MethADP (triammonium) helps in understanding its potential therapeutic applications in diseases where the ATP-adenosine pathway is involved.

    Industry: The compound is used in the development of new drugs and therapeutic agents.

Mechanism of Action

MethADP (triammonium) exerts its effects by inhibiting the activity of CD73, an enzyme involved in the conversion of AMP to adenosine. By inhibiting CD73, MethADP (triammonium) reduces the production of adenosine, thereby affecting various cellular processes. The molecular targets include the CD73 enzyme and the ATP-adenosine pathway .

Comparison with Similar Compounds

  • Adenosine 5’-(α,β-methylene)diphosphate disodium
  • Adenosine 5’-(α,β-methylene)diphosphate sodium

Comparison: MethADP (triammonium) is unique due to its triammonium salt form, which provides specific solubility and stability properties. Compared to its disodium and sodium counterparts, MethADP (triammonium) offers distinct advantages in terms of its inhibitory potency and effectiveness in research applications .

Properties

Molecular Formula

C11H26N8O9P2

Molecular Weight

476.32 g/mol

IUPAC Name

[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid;azane

InChI

InChI=1S/C11H17N5O9P2.3H3N/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21;;;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21);3*1H3/t5-,7+,8?,11-;;;/m1.../s1

InChI Key

YVNOVOOCZCMYRN-XFFDLAHRSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)COP(=O)(CP(=O)(O)O)O)O)O)N.N.N.N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)O)O)O)O)N.N.N.N

Origin of Product

United States

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